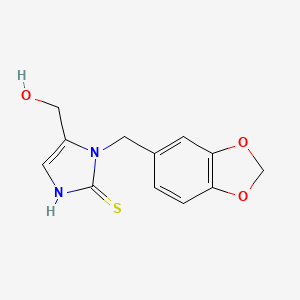
2H-Imidazole-2-thione, 1-(1,3-benzodioxol-5-ylmethyl)-1,3-dihydro-5-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazole-2-thione, 1-(1,3-benzodioxol-5-ylmethyl)-1,3-dihydro-5-(hydroxymethyl)-: is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring fused with a benzodioxole moiety and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazole-2-thione, 1-(1,3-benzodioxol-5-ylmethyl)-1,3-dihydro-5-(hydroxymethyl)- typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired imidazole-thione derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield the corresponding imidazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed:
- Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.
- Reduction of the imidazole ring forms imidazoline derivatives.
- Substitution reactions on the benzodioxole moiety introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound may be studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and advanced materials. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2H-Imidazole-2-thione, 1-(1,3-benzodioxol-5-ylmethyl)-1,3-dihydro-5-(hydroxymethyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The benzodioxole moiety may interact with biological membranes, affecting their structure and function. The hydroxymethyl group can form hydrogen bonds with biomolecules, modulating their activity.
Comparaison Avec Des Composés Similaires
2H-Imidazole-2-thione derivatives: Compounds with similar imidazole-thione structures but different substituents.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety with various functional groups.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to different core structures.
Uniqueness: The combination of the imidazole-thione structure with the benzodioxole moiety and hydroxymethyl group makes this compound unique. Its distinct chemical properties and potential applications set it apart from other similar compounds. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
329378-93-0 |
|---|---|
Formule moléculaire |
C12H12N2O3S |
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-4-(hydroxymethyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C12H12N2O3S/c15-6-9-4-13-12(18)14(9)5-8-1-2-10-11(3-8)17-7-16-10/h1-4,15H,5-7H2,(H,13,18) |
Clé InChI |
DBMZFIPGPJXOPY-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CN3C(=CNC3=S)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


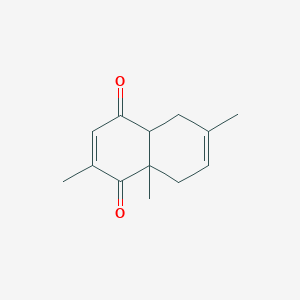

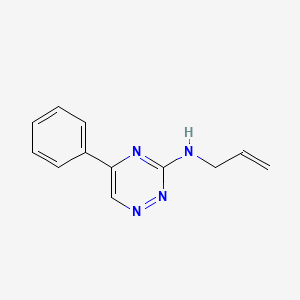
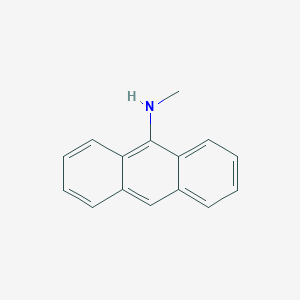
![3-(4-Nitrobenzoyl)-5-phenylpyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14253888.png)
![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)
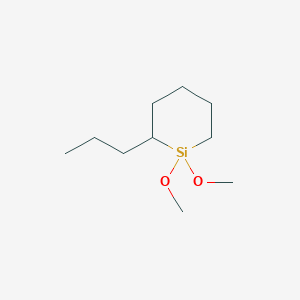
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
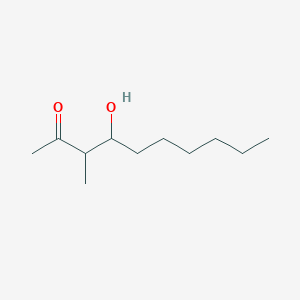
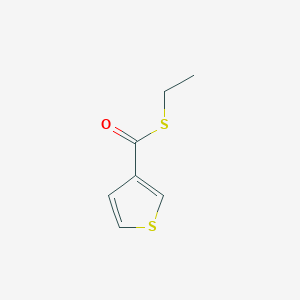
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
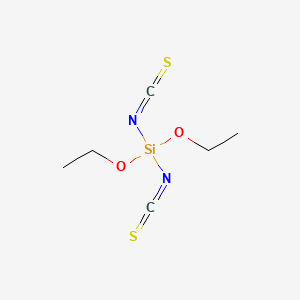
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
